

# An In-depth Technical Guide to Tinlarebant (LBS-008)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

Tinlarebant (also known as LBS-008 or BPN-14967) is a first-in-class, orally administered small molecule designed to treat atrophic age-related macular degeneration (dry AMD) and Stargardt disease (STGD1).[1][2][3] Developed by Belite Bio, Tinlarebant functions as a potent antagonist of Retinol Binding Protein 4 (RBP4).[1][2] By preventing the binding of retinol to RBP4, Tinlarebant reduces the transport of vitamin A from the liver to the eye. This mechanism aims to decrease the formation of cytotoxic bisretinoids, such as N-retinylidene-N-retinylethanolamine (A2E), which are implicated in the pathophysiology of both dry AMD and Stargardt disease.[1] [4] Tinlarebant has received Fast Track, Rare Pediatric Disease, and Orphan Drug designations in the United States and Europe for the treatment of STGD1.[5] It is currently in late-stage clinical development, with Phase 3 trials completed or ongoing for both Stargardt disease and geographic atrophy (GA), the advanced form of dry AMD.[6][7]

# **Mechanism of Action and Signaling Pathway**

The primary mechanism of action of Tinlarebant is the antagonism of Retinol Binding Protein 4 (RBP4).[1][2] RBP4 is the sole carrier protein responsible for transporting retinol (vitamin A) from the liver through the bloodstream to various tissues, including the retinal pigment epithelium (RPE) in the eye.[4]







In the visual cycle, retinol is taken up by the RPE and converted into 11-cis-retinal, the chromophore essential for vision. Byproducts of this cycle, particularly in the context of genetic defects like mutations in the ABCA4 gene in Stargardt disease, lead to the formation and accumulation of toxic bisretinoids, most notably A2E.[8][9] These cytotoxic compounds accumulate in the RPE, leading to cellular damage, atrophy, and subsequent vision loss.[1][8]

Tinlarebant disrupts this process at the transport stage. It binds to RBP4, preventing the formation of the holo-RBP4 (retinol-RBP4 complex). This action competitively inhibits the binding of retinol to RBP4. The unliganded RBP4, or RBP4 bound to Tinlarebant, is unable to form a stable complex with its transport partner, transthyretin (TTR). This smaller, unbound RBP4 is then rapidly cleared from circulation via renal filtration.[10]

The resulting effect is a significant reduction in circulating RBP4 and, consequently, a decreased influx of retinol into the eye. This modulation of retinol delivery to the RPE is intended to slow down the rate of bisretinoid formation, thereby preserving the health of retinal tissues and slowing the progression of retinal degeneration.[3] The RPE expresses a specific receptor for RBP4, STRA6, which regulates the uptake of vitamin A into the eye, making this pathway a specific target for ocular diseases.[1][2]

## **Signaling Pathway Diagram**

The following diagram illustrates the retinol transport pathway and the mechanism of action of Tinlarebant.





Click to download full resolution via product page

Caption: Mechanism of Action of Tinlarebant (LBS-008)



# Data Presentation Preclinical Data

While specific IC50 values for Tinlarebant are not publicly disclosed, related RBP4 antagonist compounds have been characterized, showing potency in the nanomolar range. For instance, a precursor compound, A1120, demonstrated a Ki of 8.3 nM for RBP4 binding.[11] Another series of RBP4 antagonists showed IC50 values for RBP4 binding (SPA) ranging from 20.8 nM to 72.7 nM and functional antagonism of the RBP4-TTR interaction (HTRF) with IC50 values from 79.7 nM to 294 nM.[10] Preclinical studies in mouse models of Stargardt disease have demonstrated significant in vivo activity of Tinlarebant.

| Parameter                     | Animal Model                           | Duration      | Result                                                              | Reference |
|-------------------------------|----------------------------------------|---------------|---------------------------------------------------------------------|-----------|
| RBP4 Reduction                | Mouse model                            | 12 weeks      | 93% reduction in<br>blood RBP4<br>levels                            | [12]      |
| A2E Reduction                 | Mouse model                            | 12 weeks      | 80% reduction in A2E levels compared to controls                    | [12]      |
| Photoreceptor<br>Preservation | Mouse model of<br>Stargardt<br>disease | Not specified | Significantly greater preservation of outer nuclear layer thickness | [12]      |

# **Clinical Pharmacokinetics and Pharmacodynamics**

A Phase 1b study in healthy older adults (50-85 years) evaluated the pharmacokinetics (PK) and pharmacodynamics (PD) of single oral doses of Tinlarebant (5 mg and 10 mg).[4] Another Phase 1b study is evaluating the PK and PD in Japanese subjects with Stargardt disease.[5][8] Detailed PK parameters such as Cmax, Tmax, and half-life from these studies are not yet publicly available. The primary pharmacodynamic effect is a reduction in serum RBP4 levels, which serves as a biomarker for the drug's activity.[12]



## **Clinical Trial Efficacy and Safety Data**

Tinlarebant is being evaluated in several late-stage clinical trials. The primary efficacy endpoint for these studies is the change in the size of atrophic lesions, as measured by fundus autofluorescence (FAF).[6][7]

DRAGON Study (Phase 3, Stargardt Disease):[6]

- Design: A 2-year, multicenter, randomized (2:1), double-masked, placebo-controlled study.
- Population: 104 adolescent subjects (ages 12-20) with STGD1.
- Treatment: Tinlarebant 5 mg or placebo, once daily.
- Status: Completed. Topline data is expected in Q4 2025.
- Interim Results: An independent Data Safety Monitoring Board (DSMB) recommended trial continuation without modification based on an interim analysis, suggesting a positive safety and efficacy profile.[12]

Phase 2 Study (Stargardt Disease):[5][13][14]

- Design: A 24-month, open-label study.
- Population: 13 adolescent subjects with STGD1 (12 completed).
- Results (at 24 months):
  - Showed a sustained lower growth of definitely decreased autofluorescence (DDAF)
     lesions compared to a historical control group (ProgStar participants) (p<0.001).</li>
  - 42% of subjects (5 out of 12) did not develop any new atrophic retinal lesions during the
     24-month treatment period.
  - The treatment was generally safe and well-tolerated.

PHOENIX Study (Phase 3, Geographic Atrophy):[7][15][16]



- Design: A 24-month, multicenter, randomized (2:1), double-masked, placebo-controlled study.
- Population: Approximately 500 subjects with Geographic Atrophy (GA).
- Treatment: Tinlarebant 5 mg or placebo, once daily.
- Status: Enrollment complete; study ongoing.

| Adverse Event           | Incidence (Phase 2,<br>STGD1) | Severity |
|-------------------------|-------------------------------|----------|
| Xanthopsia/Chromatopsia | 9 of 12 patients              | Mild     |
| Delayed Dark Adaptation | 9 of 12 patients              | Mild     |
| Night Vision Impairment | 1 of 12 patients              | Mild     |

# Key Experimental Protocols Homogeneous Time-Resolved Fluorescence (HTRF) RBP4-TTR Interaction Assay (Generalized Protocol)

This assay is used to quantify the ability of a compound to disrupt the retinol-dependent interaction between RBP4 and transthyretin (TTR).

Objective: To determine the IC50 value of Tinlarebant for the inhibition of the RBP4-TTR protein-protein interaction.

#### Materials:

- Maltose-binding protein (MBP)-tagged recombinant human RBP4.
- Europium (Eu3+) cryptate-labeled human TTR (Donor).
- Anti-MBP antibody conjugated to d2 (Acceptor).
- All-trans-retinol.



- Tinlarebant (or test compound).
- Assay buffer (e.g., PBS with 0.1% BSA).
- 384-well low-volume microplates.
- HTRF-compatible microplate reader.

#### Procedure:

- Compound Preparation: Prepare a serial dilution of Tinlarebant in assay buffer.
- Reagent Mix: Prepare a master mix containing MBP-RBP4, Eu3+-TTR, and all-trans-retinol at a fixed concentration (e.g., 1-10 μM) in assay buffer.
- Dispensing: Dispense the compound dilutions into the microplate wells. Add the RBP4/TTR/retinol master mix to all wells.
- Incubation: Add the anti-MBP-d2 acceptor to all wells. Incubate the plate at room temperature for a specified period (e.g., 2-4 hours) to allow the binding reaction to reach equilibrium.
- Data Acquisition: Read the plate on an HTRF-compatible microplate reader. The reader excites the Europium donor (e.g., at 337 nm) and measures the emission at two wavelengths: 620 nm (Eu3+ emission) and 665 nm (d2 emission due to FRET).
- Data Analysis:
  - Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) \* 10,000.
  - The signal is inversely proportional to the inhibitory activity of the compound.
  - Plot the HTRF ratio against the log of the compound concentration and fit a fourparameter logistic curve to determine the IC50 value.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. belitebio.com [belitebio.com]
- 2. Lin BioScience, Inc. [linbioscience.com]
- 3. Belite Bio finalises Tinlarebant Phase III trial design to treat dry AMD [clinicaltrialsarena.com]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. ophthalmologytimes.com [ophthalmologytimes.com]
- 6. ophthalmologytimes.com [ophthalmologytimes.com]
- 7. ceruleaclinicaltrials.org.au [ceruleaclinicaltrials.org.au]
- 8. hra.nhs.uk [hra.nhs.uk]
- 9. modernretina.com [modernretina.com]
- 10. Discovery of Bispecific Antagonists of Retinol Binding Protein 4 That Stabilize
   Transthyretin Tetramers: Scaffolding Hopping, Optimization, and Preclinical Pharmacological
   Evaluation as a Potential Therapy for Two Common Age-Related Comorbidities PMC
   [pmc.ncbi.nlm.nih.gov]
- 11. Identification and Characterization of a Non-retinoid Ligand for Retinol-binding Protein 4
   Which Lowers Serum Retinol-binding Protein 4 Levels in Vivo PMC [pmc.ncbi.nlm.nih.gov]
- 12. Belite Bio Announces Positive Interim Analysis for Phase 3 DRAGON Trial of Tinlarebant in Adolescent Stargardt Disease Patients | Nasdaq [nasdaq.com]
- 13. firstwordpharma.com [firstwordpharma.com]
- 14. Belite Bio Presents Results from a 24-month, Phase 2 Study [globenewswire.com]
- 15. lei.org.au [lei.org.au]
- 16. Belite Bio Announces Completion of Enrollment in the Pivotal Global Phase 3 PHOENIX Trial Evaluating Oral Tinlarebant in Geographic Atrophy | Belite Bio, Inc. [investors.belitebio.com]



 To cite this document: BenchChem. [An In-depth Technical Guide to Tinlarebant (LBS-008)].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7382933#what-is-sn-008-compound]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com